Diallyl Tetrasulfide

Colorectal cancer Cytotoxicity Structure-activity relationship

Diallyl tetrasulfide (DATTS, DTS, CAS 2444-49-7) is a naturally occurring diallyl polysulfide found in Allium sativum (garlic), with the molecular formula C₆H₁₀S₄ and molecular weight 210.4 g/mol. Characterized by a chain of four sulfur atoms flanked by allyl groups, this organosulfur compound is distinguishable from its lower-sulfur analogs (diallyl disulfide, diallyl trisulfide) by both its chemical structure and its distinct pharmacological profile.

Molecular Formula C6H10S4
Molecular Weight 210.4 g/mol
CAS No. 2444-49-7
Cat. No. B1202575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl Tetrasulfide
CAS2444-49-7
Synonymsdiallyl tetrasulfide
diallyltetrasulfide
Molecular FormulaC6H10S4
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESC=CCSSSSCC=C
InChIInChI=1S/C6H10S4/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-6H2
InChIKeyRMKCQUWJDRTEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Tetrasulfide CAS 2444-49-7: Key Specifications and Baseline Procurement Considerations


Diallyl tetrasulfide (DATTS, DTS, CAS 2444-49-7) is a naturally occurring diallyl polysulfide found in Allium sativum (garlic), with the molecular formula C₆H₁₀S₄ and molecular weight 210.4 g/mol [1]. Characterized by a chain of four sulfur atoms flanked by allyl groups, this organosulfur compound is distinguishable from its lower-sulfur analogs (diallyl disulfide, diallyl trisulfide) by both its chemical structure and its distinct pharmacological profile [2]. As a research reagent, it functions as a reactive oxygen species (ROS) inducer, JNK activator, irreversible Cdc25 phosphatase inhibitor, and tubulin-targeting agent, exhibiting in vitro cytotoxicity against multiple cancer cell lines and antimicrobial activity against clinically relevant bacterial and fungal strains .

Why Diallyl Tetrasulfide Cannot Be Interchanged with DADS or DATS: A Sulfur-Atom-Dependent Differentiation


Generic substitution between garlic-derived diallyl polysulfides is scientifically unsound. The biological activity of these organosulfur compounds is directly proportional to the number of sulfur atoms in the polysulfide chain, with microarray-based structure-activity relationship studies confirming that biological potency increases as sulfur atom count increases from 2 to 4 [1]. Diallyl tetrasulfide (4 sulfur atoms) exhibits mechanistically distinct actions compared to diallyl disulfide (DADS, 2 sulfur atoms) and diallyl trisulfide (DATS, 3 sulfur atoms), including direct tubulin depolymerization via ROS-independent JNK activation [2] and irreversible inhibition of Cdc25 phosphatases [3] — effects not observed to the same degree with lower-sulfur analogs. Consequently, substituting a tetrasulfide with a disulfide or trisulfide in a research protocol would alter the cellular response profile, potentially invalidating experimental outcomes. The quantitative evidence below establishes the specific performance differentials that inform rational compound selection.

Quantitative Evidence Guide for Diallyl Tetrasulfide: Direct Comparator Data for Procurement Decisions


Superior Cytotoxic Potency in HCT116 Colon Cancer Cells: Diallyl Tetrasulfide vs. Trisulfide and Disulfide Analogs

In HCT116 human colon cancer cells, diallyl tetrasulfide (DATTS) exhibits superior cytotoxic potency relative to its lower-sulfur analogs. A direct comparative study using highly pure, chemically synthesized diallylsulfides with varying sulfur chain lengths demonstrated that DATTS treatment reduced cell viability more efficiently than diallyl trisulfide (DATS), while diallyl disulfide (DADS) and diallyl monosulfide were considerably less active [1].

Colorectal cancer Cytotoxicity Structure-activity relationship

Selective Cytotoxicity and Differential Thiol Recovery Kinetics in Cancer vs. Normal Cells

Diallyl tetrasulfide treatment induces reactive oxygen species (ROS) in both cancer and normal cells in a time-dependent (0-60 min) and dose-dependent (0-50 µM) manner. However, a critical differential response distinguishes the two cell types: normal ARPE-19 retinal epithelial cells recover their total thiol concentration within 60 minutes of treatment, whereas HCT116 cancer cells fail to recover [1]. This differential recovery underlies the selective induction of ER stress signaling and apoptosis exclusively in cancer cells.

Selective cytotoxicity Thiol redox Cancer selectivity

Antimicrobial Spectrum with Quantified MIC Values Against Clinically Relevant Strains

Diallyl tetrasulfide demonstrates potent antimicrobial activity with minimum inhibitory concentrations (MICs) quantified against both Gram-positive bacteria and fungal pathogens. Against S. aureus and MRSA, MIC values are 0.5 mg/L and 2 mg/L, respectively. Against fungal species, MIC values range from 0.5 mg/L (C. albicans) to 4 mg/L (C. krusei and A. fumigatus) .

Antimicrobial Antifungal MIC

ROS-Independent JNK Activation and Tubulin Targeting: A Unique Mechanistic Signature Not Shared by Lower-Sulfur Analogs

Mechanistic studies reveal that diallyl tetrasulfide acts via a ROS-independent pathway to activate c-Jun N-terminal kinase (JNK), which then mediates multisite phosphorylation and proteolysis of the anti-apoptotic protein Bcl-2. This pathway is downstream of tubulin depolymerization, identified as a primary cellular target of DATTS [1]. In contrast, diallyl disulfide (DADS) induces JNK activation through a ROS-dependent mechanism [2], highlighting a fundamental mechanistic divergence between these analogs.

JNK signaling Tubulin depolymerization Apoptosis

Cdc25 Phosphatase Inhibition: Irreversible Inhibition of Isoforms A and C by Tetrasulfides

Diallyl tetrasulfide (DAS4) and its propyl analog (dipropyl tetrasulfide, DPS4) function as irreversible inhibitors of Cdc25 isoforms A and C in vitro, an activity that distinguishes tetrasulfides from lower-sulfur polysulfides [1]. This inhibition results in significantly decreased growth of both sensitive (MCF-7) and drug-resistant (Vcr-R) human breast carcinoma cells [1].

Cdc25 phosphatase Cell cycle regulation Breast cancer

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Reduction in BGC-823 Xenograft Model

Diallyl tetrasulfide demonstrates dose-dependent in vivo antitumor activity. In a BGC-823 mouse xenograft model, oral administration of DATTS at doses of 20, 30, and 40 mg/kg for 32 days resulted in reduced tumor growth [1]. This in vivo efficacy is accompanied by in vitro cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 92 µM) [1].

Xenograft In vivo efficacy Antitumor

Optimal Application Scenarios for Diallyl Tetrasulfide Based on Evidence-Validated Differentiation


Colorectal Cancer Research: Achieving Maximal Cytotoxic Efficacy in HCT116 Models

Based on direct comparative evidence that diallyl tetrasulfide reduces HCT116 colon cancer cell viability more efficiently than diallyl trisulfide, while mono- and disulfides are considerably less active [1], researchers investigating colorectal cancer should select DATTS over DADS or DATS to achieve maximal cytotoxic response. This is particularly relevant for studies examining structure-activity relationships of garlic-derived organosulfur compounds or for protocols requiring a potent positive control in colon cancer cytotoxicity assays.

Cancer Selectivity Studies: Differential Response Profiling in Normal vs. Malignant Cells

For experiments designed to investigate selective cancer cell killing, diallyl tetrasulfide provides a well-characterized model compound. The differential thiol recovery kinetics documented in ARPE-19 normal cells vs. HCT116 cancer cells — with normal cells fully recovering thiol concentrations within 60 minutes while cancer cells fail to recover — offers a validated experimental system for probing redox-mediated cancer selectivity mechanisms [2]. Procurement of DATTS is essential for replicating or extending these selectivity studies.

Mechanistic Studies of JNK-Mediated Apoptosis: ROS-Independent Pathway Analysis

Diallyl tetrasulfide activates JNK via a ROS-independent mechanism, distinguishing it from DADS, which activates JNK through a ROS-dependent pathway [3]. Researchers requiring a chemical probe to dissect ROS-independent vs. ROS-dependent JNK signaling should select DATTS. Additionally, its primary targeting of tubulin and subsequent Bcl-2 phosphorylation makes it suitable for studies investigating the link between microtubule disruption and mitochondrial apoptosis.

Cdc25 Phosphatase Inhibition Studies in Breast Cancer Models

Diallyl tetrasulfide irreversibly inhibits Cdc25 isoforms A and C, an activity not shared by lower-sulfur diallyl polysulfides [4]. This makes DATTS the appropriate compound for research involving Cdc25-dependent cell cycle regulation, particularly in breast cancer models where Cdc25 overexpression is a therapeutic target. The compound's demonstrated efficacy against both sensitive (MCF-7) and resistant (Vcr-R) breast carcinoma cells further supports its use in drug resistance studies.

Technical Documentation Hub

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